molecular formula C10H10 B1585293 1-Ethyl-4-ethynylbenzene CAS No. 40307-11-7

1-Ethyl-4-ethynylbenzene

Cat. No. B1585293
CAS RN: 40307-11-7
M. Wt: 130.19 g/mol
InChI Key: ZNTJVJSUNSUMPP-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynylbenzene, also known as 4-Ethylphenylacetylene, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of CH3CH2C6H4C≡CH .


Synthesis Analysis

1-Ethyl-4-ethynylbenzene undergoes a homocoupling reaction in the presence of copper (I) chloride (catalyst) and air (oxidant) to yield symmetrical 1,4-disubstituted 1,3-diyne .


Molecular Structure Analysis

The molecular formula of 1-Ethyl-4-ethynylbenzene is C10H10, and it has a molecular weight of 130.19 . The IUPAC Standard InChI is InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h1,5-8H,4H2,2H3 .


Chemical Reactions Analysis

1-Ethyl-4-ethynylbenzene undergoes a homocoupling reaction in the presence of copper (I) chloride (catalyst) and air (oxidant) to yield symmetrical 1,4-disubstituted 1,3-diyne . It can also undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

1-Ethyl-4-ethynylbenzene is a liquid at 20°C . It has a refractive index of n20/D 1.5420 (lit.), a boiling point of 30°C/0.05 mmHg (lit.), and a density of 0.930 g/mL at 25°C (lit.) .

Scientific Research Applications

Pyrolysis and Reaction Mechanisms

  • The pyrolysis of ethynylbenzene, which is a process of chemically decomposing organic materials at elevated temperatures in the absence of oxygen, has been extensively studied. It involves the analysis of radicals and carbenes formed from ethynylbenzene, contributing to a better understanding of reaction mechanisms in organic chemistry (Guthier, Hebgen, Homann, Hofmann, & Zimmermann, 1995).

Crystal Engineering and Supramolecular Chemistry

Microwave-Assisted Photooxidation

Polymer Chemistry

  • In the field of polymer chemistry, ethynylbenzene plays a role in the study of polyaddition reactions. These studies provide insights into the mechanisms and kinetics of reactions important for developing new polymeric materials (Kobayashi, Obata, Aoshima, & Furukawa, 1990).

Catalysis and Organic Synthesis

  • Ethynylbenzene derivatives are also explored in catalysis and organic synthesis. For example, ruthenium-catalyzed cyclization of alkyl-ethynylbenzene derivatives has been studied, showcasing its application in synthesizing complex organic compounds (Odedra, Datta, & Liu, 2007).

Hydrogen Bonding Studies

  • Investigations into the hydrogen bonding interactions involving ethynylbenzene provide valuable data on molecular interactions, crucial for understanding various chemical processes (Vojta & Vazdar, 2014).

Surface Chemistry

  • Ethynylbenzene has been utilized in studies related to surface chemistry, such as the formation of monolayers on gold surfaces. This research contributes to the understanding of metal-molecule interactions, which is important in material science and nanotechnology (McDonagh, Zareie, Ford, Barton, Ginic-Markovic, & Matisons, 2007).

Safety And Hazards

1-Ethyl-4-ethynylbenzene is classified as a combustible liquid. It may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

1-Ethyl-4-ethynylbenzene can be used to synthesize various compounds, such as 2,4-bis[(4-ethylphenyl)ethynyl]-6-methoxy-1,3,5-triazine and 2-[(4-ethylphenyl)ethynyl]-4-methoxy-6-(phenylethynyl)-1,3,5-triazine . It can also be used in the synthesis of electronic devices .

properties

IUPAC Name

1-ethyl-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTJVJSUNSUMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193320
Record name Benzene, 1-ethyl-4-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-ethynylbenzene

CAS RN

40307-11-7
Record name 1-Ethyl-4-ethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40307-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethyl-4-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040307117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-4-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-Dibromo-2-(4-ethylphenyl)ethylene (1.1 g., 3.69 mmol.) is dissolved in 20 ml. of dry tetrahydrofuran and maintained under a nitrogen atmosphere. The solution is cooled to -78° and 3.9 ml. of a 1.9 M solution of butyl lithium in hexane is added with stirring. The reaction mixture is stirred 1 hour at -78°, then warmed to ambient temperature and stirred an additional hour. Water is added, the mixture is extracted with petroleum ether, the extracts are combined, dried (MgSO4) and concentrated to give 4-ethylphenylacetylene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
F Razafindrainibe, C Voros… - European Journal of …, 2021 - Wiley Online Library
… Sonogashira cross-coupling of 6 with 1-ethyl-4-ethynylbenzene 7 a as our model alkyne, … To our delight the reaction of cyanopyridine 8 with 1-ethyl-4-ethynylbenzene 7 a performed …
Z Merican, BK Vu, VA Solovyeva… - AIP Conference …, 2016 - pubs.aip.org
… Although the selectivity of the corresponding imine was maintained at full, the TONs for these substrates dropped, being the lowest in the series was from 1-ethyl-4-ethynylbenzene and …
Number of citations: 12 pubs.aip.org
Y Lv, W Pu, L Shi - Organic letters, 2019 - ACS Publications
… Next, the scope of arylboronic acids was evaluated using 1-ethyl-4-ethynylbenzene 1a as a representative alkyne (Scheme 3, bottom). Arylboronic acids bearing different groups were …
Number of citations: 19 pubs.acs.org
K Yin, CJ Li, J Li, XS Jia - Applied Organometallic Chemistry, 2011 - Wiley Online Library
… Our initial experiments were carried out using 1-ethyl-4-ethynylbenzene (1b) as a model substrate, CuI as catalyst, air as oxidant, and inorganic base as base (Table 1). Some …
Number of citations: 44 onlinelibrary.wiley.com
Y Lv, Y Wang, W Pu, X Zhu, N Wu… - Organic Chemistry …, 2020 - pubs.rsc.org
… By the treatment of 1-ethyl-4-ethynylbenzene 1f with 7 or 8, the desired product 4u was … intermediates that can be generated in situ from 1-ethyl-4-ethynylbenzene 1f and 2-chloro-N-(…
Number of citations: 11 pubs.rsc.org
C Dong, Y Yuan, YM Cui, ZJ Zheng… - Applied …, 2018 - Wiley Online Library
… Especially for the 1-ethyl-4-ethynylbenzene (1e) and 1-ethynyl-4-propylbenzene (1f), the ratio of 2e/3e or 2f/3f could be increased from 1:1 or 2:1 to 22:1 or 21:1 respectively. Further …
Number of citations: 13 onlinelibrary.wiley.com
R Suresh, S Muthusubramanian, N Paul… - Medicinal Chemistry …, 2014 - Springer
… = H) with 1-ethyl-4-ethynylbenzene 3 (R 5 … Copper iodide-catalyzed thermal reaction of α-azido chalcone with 1-ethyl-4-ethynylbenzene in toluene at 100 C for 12 h resulted in the 4-…
Number of citations: 10 link.springer.com
X Niu, C Li, J Li, X Jia - Tetrahedron Letters, 2012 - Elsevier
Copper-catalyzed, solvent-free oxidative homocoupling of terminal alkynes can be performed to 1,3-diynes in good to excellent yields in the absence of any additives, using air as …
Number of citations: 43 www.sciencedirect.com
Y Li, A Yagi, K Itami - Chemical Science, 2019 - pubs.rsc.org
… Thus, we investigated the effect of acids and other reaction parameters in the reaction of 1a and 1-ethyl-4-ethynylbenzene (2b) as a model system (Table 1). Though the use of Brønsted …
Number of citations: 9 pubs.rsc.org
C Wang, H Liu, Z Song, Y Ji, L Xing, X Peng… - Bioorganic & medicinal …, 2017 - Elsevier
… Subsequent Sonagashira coupling of 14 with 1-ethyl-4-ethynylbenzene in the presence of Pd(PPh 3 ) 2 Cl 2 /CuI provided 15, which then underwent amination reaction with ammonium …
Number of citations: 32 www.sciencedirect.com

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